Tetranactin

Overview

Description

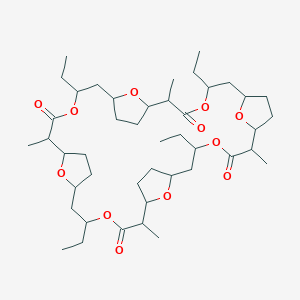

Tetranactin is a member of the macrotetrolide family of antibiotics, which are known for their ionophoretic properties. It is a crystalline antibiotic isolated from the bacterium Streptomyces aureus. This compound exhibits remarkable miticidal activity and is relatively non-toxic to warm-blooded animals . It is particularly effective against various species of mites, making it a potential miticidal agent .

Scientific Research Applications

Tetranactin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Like other members of the macrotetrolide family, tetranactin is thought to act as a monovalent cation ionophore with high selectivity for ammonium and potassium .

Mode of Action

This compound’s mode of action is believed to be similar to other macrotetrolides. It acts as a monovalent cation ionophore, selectively transporting ammonium and potassium ions across biological membranes . This ion transport can disrupt the electrochemical gradients essential for various cellular processes, leading to potential changes in cell function.

Preparation Methods

Tetranactin is synthesized through a series of chemical reactions involving nonactic acid and homononactic acid as building units. The synthetic route involves the formation of a macrotetrolide ring structure through ester linkages and tetrahydrofuran rings . The industrial production of this compound involves fermentation processes using Streptomyces aureus, followed by extraction and purification of the antibiotic .

Chemical Reactions Analysis

Tetranactin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Comparison with Similar Compounds

Tetranactin is part of the macrotetrolide family, which includes nonactin, monactin, dinactin, and trinactin . These compounds share a similar macrotetrolide ring structure but differ in the number and type of substituents on the ring. This compound is unique in its high selectivity for ammonium and potassium ions, making it particularly effective as a miticidal agent . The similar compounds include:

- Nonactin

- Monactin

- Dinactin

- Trinactin

Each of these compounds has unique properties and applications, but this compound stands out due to its potent miticidal activity and low toxicity to warm-blooded animals .

Properties

IUPAC Name |

(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H72O12/c1-9-29-21-33-13-17-38(49-33)26(6)42(46)54-31(11-3)23-35-15-19-40(51-35)28(8)44(48)56-32(12-4)24-36-16-20-39(52-36)27(7)43(47)55-30(10-2)22-34-14-18-37(50-34)25(5)41(45)53-29/h25-40H,9-24H2,1-8H3/t25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNPHSJWQZXWIX-DCVDGXQQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@@H]2CC[C@@H](O2)[C@H](C(=O)O[C@@H](C[C@H]3CC[C@H](O3)[C@@H](C(=O)O[C@H](C[C@@H]4CC[C@@H](O4)[C@H](C(=O)O[C@@H](C[C@H]5CC[C@H](O5)[C@@H](C(=O)O1)C)CC)C)CC)C)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H72O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058058 | |

| Record name | Tetranactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33956-61-5 | |

| Record name | Tetranactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetranactin exert its biological activity?

A1: this compound functions as an ionophore, primarily exhibiting selectivity for potassium ions (K+). [, ] It forms complexes with K+ and facilitates their transport across cell membranes. [, ] This disruption of ionic gradients interferes with essential cellular processes, leading to various downstream effects. [, ]

Q2: What are the downstream effects of this compound's ionophoric activity?

A2: this compound's disruption of ionic gradients primarily impacts cellular signaling and energy production. [, ] For instance, in rat renal mesangial cells, this compound inhibits the expression of inducible nitric oxide synthase (iNOS), which is involved in inflammatory responses. [] This inhibition occurs at both the mRNA and protein levels, suggesting a transcriptional and translational regulatory mechanism. [] In immune cells, this compound suppresses lymphocyte proliferation and interleukin-2 (IL-2) production, likely due to altered intracellular cation concentrations, impacting immune responses. [, ]

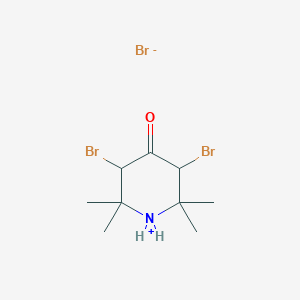

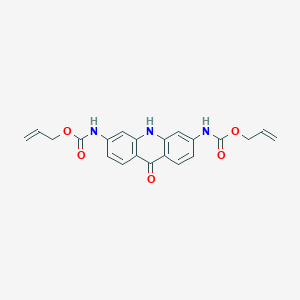

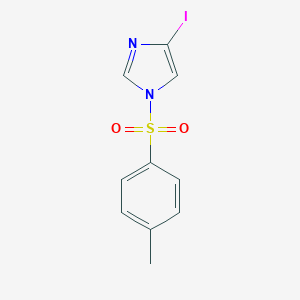

Q3: What is the molecular formula and weight of this compound?

A3: this compound possesses the molecular formula C44H72O12 and a molecular weight of 793.05 g/mol. [, ]

Q4: What spectroscopic techniques are employed to characterize this compound?

A4: Several spectroscopic techniques are valuable for characterizing this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, provides insights into its structure and conformational changes upon complexation with ions. [, , , ] Infrared (IR) and Raman spectroscopy offer information on functional groups and conformational changes upon complexation. [, , , ] Mass spectrometry (MS) is crucial for determining molecular weight and identifying fragmentation patterns, especially when coupled with techniques like electrospray ionization (ESI) and tandem MS (MS/MS). [, , ]

Q5: How stable is this compound under various conditions?

A5: this compound demonstrates remarkable stability across a range of pH values (2-13), temperatures (up to 60°C for 15 days), and upon exposure to sunlight. [] This stability makes it suitable for various applications, including its potential use as a miticide. []

Q6: Does this compound possess any catalytic properties?

A7: While this compound is primarily known for its ionophoric activity, research suggests it might not possess inherent catalytic properties. [, ] Its mode of action revolves around forming complexes with cations and facilitating their transport across membranes rather than catalyzing chemical reactions. [, ]

Q7: Have computational methods been used to study this compound?

A8: Yes, computational chemistry, particularly ab initio quantum chemical calculations, has been employed to investigate the ternary complex formation of this compound with ammonium ions (NH4+) and thiocyanate ions (SCN-). [] These studies provide insights into the energetics and interactions governing complex formation. []

Q8: How do structural modifications of this compound affect its activity and selectivity?

A9: The size of the macrocyclic ring and the nature of the substituents on the ring significantly influence this compound's ion selectivity and binding affinity. [, , ] For instance, increasing the ring size by replacing methyl groups with ethyl groups enhances the selectivity for larger cations like K+. [, ] These structural modifications alter the cavity size and flexibility of the macrocycle, influencing its ability to accommodate and bind different ions. [, , ]

Q9: Are there any specific formulation strategies to enhance this compound's stability or bioavailability?

A10: While specific formulation strategies for this compound are limited in the provided research, its incorporation into various agricultural formulations, including miscible oils, emulsions, suspensions, and granules, indicates its amenability to formulation for improved stability and delivery. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.